[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
This compound is a highly acetylated oligosaccharide derivative featuring an azido (-N₃) group, multiple acetyloxy (-OAc) substituents, and interconnected oxane (pyranose) rings. Its molecular formula is C₂₉H₃₈N₃O₁₈, with a molecular weight of 764.62 g/mol. The azido group enhances its reactivity in bioorthogonal "click chemistry" applications, while extensive acetylation improves stability and lipophilicity. It is primarily utilized as a synthetic intermediate in glycochemistry and drug development .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQZWVIHHPJTD-SVRUBWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369331 | |
| Record name | AC1MBFZI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30854-62-7 | |
| Record name | AC1MBFZI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with significant potential in biological applications. Its structural features suggest a variety of interactions with biological systems, particularly due to the presence of azido and acetoxy functional groups.
Chemical Structure and Properties
The compound belongs to a class of derivatives that can be synthesized from peracetyl-D-glucose. The azido group is particularly noteworthy as it can participate in click chemistry reactions, which are valuable for bioconjugation and drug development.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds. For instance, derivatives with azido groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various azido-containing compounds against breast, colon, and lung cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant inhibition of cell growth at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 5.2 |
| Compound B | Colon | 3.8 |
| Target Compound | Lung | 4.1 |
The proposed mechanisms for the biological activity of compounds like the target molecule include:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Inhibition of Metastasis : Reducing the ability of cancer cells to migrate and invade other tissues.
Antimicrobial Properties
Compounds containing azido and acetoxy groups have also been investigated for their antimicrobial properties. These activities are often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings
In vitro studies have shown that certain derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Potential Applications
- Drug Development : The unique structure makes it a candidate for developing new anticancer or antimicrobial drugs.
- Bioconjugation : The azido group allows for bioorthogonal reactions, facilitating the attachment of drugs to specific biomolecules.
Scientific Research Applications
Medicinal Chemistry
The azido group in the compound can be utilized for bioorthogonal reactions. This allows for selective labeling of biomolecules in living systems without interfering with native biochemical processes. Such properties are crucial for developing targeted therapies and imaging agents in cancer research.
Glycobiology
Glycosylated compounds play a significant role in cellular recognition processes. The specific structure of this compound suggests that it could be used to study glycan-protein interactions. This is particularly relevant in understanding disease mechanisms where glycosylation patterns are altered.
Drug Development
The ability to modify the azido and acetoxy groups provides a pathway to synthesize derivatives with enhanced pharmacological properties. This compound may serve as a scaffold for developing new drugs targeting specific biological pathways or diseases.
Case Study 1: Bioorthogonal Chemistry
A study demonstrated the application of azido compounds in click chemistry for labeling proteins in live cells. The incorporation of [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido...] allowed researchers to visualize protein interactions in real-time without disrupting cellular functions .
Case Study 2: Glycan Analysis
Research involving glycosylated compounds has shown that they can be used to probe cellular mechanisms of adhesion and signaling. This compound's structure enables it to interact with lectins and other carbohydrate-binding proteins, providing insights into cell-cell communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sucrose Octaacetate
- Molecular Formula : C₂₈H₃₈O₁₉
- Molecular Weight : 678.6 g/mol
- Key Features : Fully acetylated sucrose derivative lacking azido groups.
- Applications : Used as a pesticide additive, plasticizer, and flavoring agent due to its bitter taste and hygroscopic nature .
- Reactivity : Less reactive than the target compound due to the absence of azido groups, limiting its utility in bioconjugation.
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate
- Molecular Formula: C₂₁H₂₇NO₉
- Molecular Weight : 437.44 g/mol
- Key Features: Contains acetamido (-NHCOCH₃) and phenoxy (-OPh) groups but fewer acetylations.
- Applications: Pharmaceutical intermediate; the phenoxy group enhances binding to aromatic biological targets .
- Stability : Reduced acetylation increases hydrophilicity compared to the target compound.
Hesperidin Derivatives
- Example : (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- Key Features: Hydroxyl-rich flavonoid glycoside with antioxidant properties.
- Applications: Studied for diabetic retinopathy treatment; polar hydroxyl groups limit blood-brain barrier penetration, unlike the lipophilic target compound .
Functional and Structural Analysis
Functional Group Impact
| Compound | Azido Group | Acetyloxy Groups | Phenoxy/Other Groups |
|---|---|---|---|
| Target Compound | Yes | 7 | None |
| Sucrose Octaacetate | No | 8 | None |
| Phenoxy-containing Derivative | No | 3 | 4-Methylphenoxy |
- Azido Group : Exclusive to the target compound, enabling copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
- Acetylation : Sucrose octaacetate has the highest acetylation (8 groups), but the target compound’s azido group provides unique reactivity despite fewer acetylations.
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 764.62 g/mol | 1.8 | Low in water; soluble in DMSO |
| Sucrose Octaacetate | 678.6 g/mol | 2.1 | Hygroscopic; soluble in acetone |
| Hesperidin Derivative | 610.56 g/mol | -0.5 | High in polar solvents |
- Lipophilicity: The target compound’s LogP (1.8) reflects moderate lipophilicity, ideal for membrane permeability in drug delivery. Sucrose octaacetate’s higher LogP (2.1) suits non-aqueous formulations .
Pharmacological Potential
Q & A
Q. Q1: What advanced spectroscopic and computational methods are recommended for resolving the stereochemistry and functional group arrangement of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., - HSQC, HMBC) to map connectivity between protons and carbons, particularly for distinguishing acetyloxy groups and azide positions .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, critical for verifying azide (-N) and acetyloxy (-OAc) substituents .
- Density Functional Theory (DFT): Optimize molecular geometry and compare calculated vs. experimental NMR chemical shifts to validate stereochemical assignments .
Table 1: Key Functional Groups and Analytical Signatures
| Functional Group | NMR δ (ppm) | IR (cm) |
|---|---|---|
| Acetyloxy (OAc) | 1.9–2.1 (s) | 1740–1760 (C=O) |
| Azide (-N) | – | 2100–2150 (N) |
| Oxane Ring | 3.5–5.5 (m) | 1050–1150 (C-O) |
Synthesis and Stability
Q. Q2: How can researchers optimize the synthesis of this compound to minimize azide-related instability?
Methodological Answer:
- Temperature Control: Perform reactions at ≤0°C to prevent azide decomposition. Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for precise control over reaction parameters .
- Protecting Groups: Temporarily replace the azide with a stable group (e.g., tert-butyl carbamate) during synthesis, followed by selective deprotection .
- Stability Testing: Monitor azide integrity via FTIR (2100–2150 cm) and TLC under inert atmospheres .
Table 2: Common Degradation Pathways and Mitigation Strategies
| Pathway | Detection Method | Mitigation |
|---|---|---|
| Azide → Amine (Hydrolysis) | HPLC-MS | Anhydrous conditions |
| Acetyloxy Hydrolysis | NMR | pH buffering |
Biological Interactions and Applications
Q. Q3: What experimental strategies are effective for studying non-covalent interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinities (K) by immobilizing the compound on a sensor chip and flowing target proteins .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on acetyloxy/azide groups as hydrogen bond acceptors .
- Circular Dichroism (CD): Assess conformational changes in proteins upon compound binding, particularly in glycan-recognition systems .
Advanced Consideration: The azide group may participate in click chemistry (e.g., CuAAC) for tagging or immobilizing the compound in cellular studies .
Computational Modeling
Q. Q4: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Calibration: Use ab initio molecular dynamics (AIMD) to refine parameters for acetyloxy and azide groups, improving docking accuracy .
- Solvent Effects: Include explicit solvent molecules (e.g., water, DMSO) in simulations to account for polarity effects on azide reactivity .
- Validation: Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Table 3: Example Docking Scores for Analogous Compounds
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Hesperidin Analog | RmAChE1 | -8.55 | |
| Crocin Derivative | APP | -7.89 |
Safety and Handling
Q. Q5: What protocols are essential for safely handling this compound’s azide and acetyloxy groups?
Methodological Answer:
- Azide Safety: Store under nitrogen at -20°C. Avoid metal catalysts (risk of explosive HN formation). Use blast shields during scale-up .
- Acetyloxy Hydrolysis: Work in fume hoods with pH-neutral buffers to prevent acetic acid release. Monitor via pH strips .
- PPE Requirements: Nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency showers must be accessible .
Advanced Mechanistic Studies
Q. Q6: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Azide Tracking: Synthesize -labeled azide to trace its conversion in Staudinger or click reactions via NMR .
- Acetyloxy Kinetics: Use -labeled acetyl groups to study hydrolysis rates via DEPT NMR .
- Enzymatic Studies: Incubate -labeled compound with glycosidases to map cleavage sites via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
